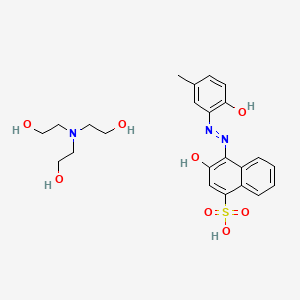
N-(2-(Hydrazinecarbonyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Hydrazinecarbonyl)phenyl)benzamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Hydrazinecarbonyl)phenyl)benzamide typically involves the reaction of anthranilic acid with benzoyl chloride in the presence of a basic catalyst such as pyridine at room temperature. This reaction proceeds through the formation of an intermediate, which subsequently undergoes further reactions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial production.
化学反応の分析
Types of Reactions: N-(2-(Hydrazinecarbonyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
Chemistry: N-(2-(Hydrazinecarbonyl)phenyl)benzamide is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for investigating biochemical pathways .
Medicine: this compound and its derivatives have shown promise in medicinal chemistry. They are being explored for their potential as anticancer agents, given their ability to inhibit the growth of certain cancer cell lines .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.
作用機序
The mechanism of action of N-(2-(Hydrazinecarbonyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts biochemical pathways, resulting in the desired biological or chemical effect .
類似化合物との比較
- N-(2-(2-Benzylidenehydrazinecarbonyl)phenyl)benzamide
- N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide
- 4-Chloro-N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzene sulfonamide
Comparison: N-(2-(Hydrazinecarbonyl)phenyl)benzamide is unique due to its specific hydrazinecarbonyl and benzamide functional groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity. For instance, its derivatives have shown higher activity in inhibiting the growth of certain cancer cell lines compared to other related compounds .
特性
CAS番号 |
92166-40-0 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-[2-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-17-14(19)11-8-4-5-9-12(11)16-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18)(H,17,19) |
InChIキー |
XBIZTRSBGPDMHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN |
Key on ui other cas no. |
92166-40-0 |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B3058772.png)




![(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B3058777.png)


![4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol](/img/structure/B3058783.png)



